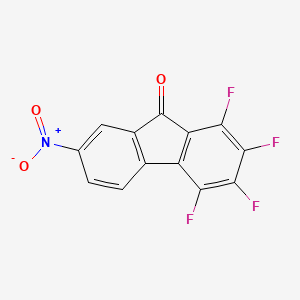
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one is a chemical compound with the molecular formula C₁₃H₃F₄NO₃ and a molecular weight of 297.16 g/mol This compound is characterized by the presence of four fluorine atoms and a nitro group attached to a fluorenone core
Preparation Methods
The synthesis of 1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one typically involves the fluorination of fluorenone derivatives followed by nitration. One common synthetic route includes the reaction of fluorenone with fluorinating agents such as sulfur tetrafluoride (SF₄) under controlled conditions to introduce the fluorine atoms. The resulting tetrafluorofluorenone is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product. These methods often include advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives with different functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various substitution reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) for reduction and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with cellular components. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one can be compared with other fluorinated fluorenone derivatives, such as:
1,2,3,4-Tetrafluorofluoren-9-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-5,6,7,8-tetrafluorofluoren-9-one: Similar structure but different positioning of the nitro group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and nitro groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
17533-03-8 |
|---|---|
Molecular Formula |
C13H3F4NO3 |
Molecular Weight |
297.16 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H3F4NO3/c14-9-7-5-2-1-4(18(20)21)3-6(5)13(19)8(7)10(15)12(17)11(9)16/h1-3H |
InChI Key |
WESFPEHTDPKBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
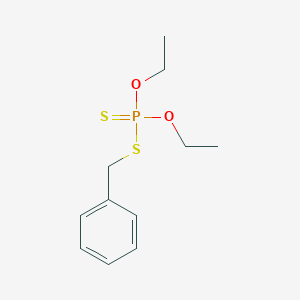




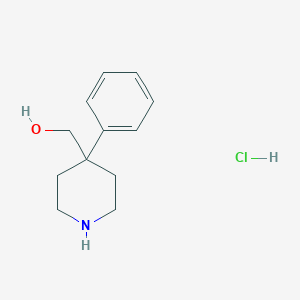
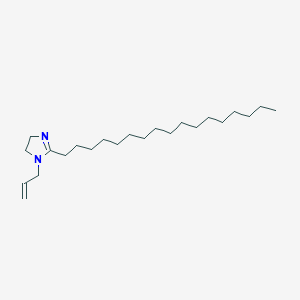
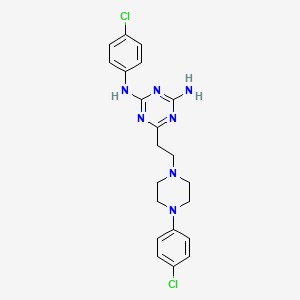
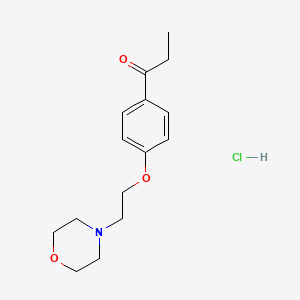

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
